Halofuginone Hydrochloride
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Overview
Description
Halofuginone is a synthetic halogenated derivative of febrifugine, a natural quinazolinone alkaloid found in the Chinese herb Dichroa febrifuga . It is sold under the brand name Halocur and is used as a coccidiostat in veterinary medicine . It is also a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression .
Molecular Structure Analysis
Halofuginone has a molecular formula of C16H17BrClN3O3 . It is a low molecular weight quinazolinone alkaloid .Chemical Reactions Analysis
Halofuginone is a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It also suppresses extracellular matrix deposition and cell proliferation .Physical And Chemical Properties Analysis
Halofuginone has an average molecular weight of 414.681 and a monoisotopic molecular weight of 413.014181779 . It is readily bioavailable and rapidly absorbed following oral administration .Scientific Research Applications
Fibrosis and Autoimmune Diseases
- Scientific Field : Medical Science
- Application Summary : Halofuginone has been found to inhibit Smad3 phosphorylation downstream of the TGFβ signaling pathway, which results in the inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . It also inhibits Th17 cell differentiation, thereby inhibiting inflammation and the autoimmune reaction by activating the amino acid starvation and integrated stress responses .
- Results or Outcomes : The outcomes of these applications are the inhibition of fibrosis and the reduction of inflammation and autoimmune reactions .
COVID-19 Treatment
- Scientific Field : Virology
- Application Summary : Halofuginone has been tested as a treatment for COVID-19 due to its potent in vitro activity against the SARS-CoV-2 virus .
- Methods of Application : In a phase II, randomized, double-blind, placebo-controlled, dose-ranging, safety and tolerability trial, symptomatic (≤ 7 days), mostly vaccinated, non-hospitalized adults with mild to moderate COVID-19 were given halofuginone 0.5mg, 1mg or a placebo orally once daily for 10 days .
- Results or Outcomes : The treatment was found to be safe and well-tolerated, but it did not decrease the SARS-CoV-2 viral load decay rate within 10 days .
Neuroprotection in Ischemic Retinal Degenerative Diseases
- Scientific Field : Neurology
- Application Summary : Halofuginone has shown a significant neuroprotective effect by inhibiting HIF-1α expression in a murine retinal ischemia-reperfusion model .
- Results or Outcomes : The administration of halofuginone resulted in significant neuroprotection in the model, indicating its potential as a neuroprotective agent in ischemic retinal degenerative diseases .
Safety And Hazards
properties
IUPAC Name |
7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3.ClH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15?;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFYBQUXAJOKAL-QDVCFFRGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrCl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46781676 |
Citations
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